[3-(Bromomethyl)-4-fluorophenyl]methanol
Description
Significance of Halogenated Aromatic Alcohols as Key Synthetic Intermediates
Halogenated aromatic alcohols are a cornerstone of modern organic synthesis, prized for their utility as versatile intermediates. The presence of halogen atoms on the aromatic ring provides a handle for a wide array of chemical transformations, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex molecular frameworks.
The hydroxyl group present in these molecules adds another layer of synthetic versatility. It can be readily oxidized to form aldehydes or carboxylic acids, or it can be converted into a leaving group for nucleophilic substitution reactions. Furthermore, the interplay between the halogen and hydroxyl groups can influence the reactivity and regioselectivity of subsequent chemical modifications.
Contextualization within Fluorine and Bromine Chemistry Research
The strategic incorporation of fluorine and bromine atoms into organic molecules is a powerful strategy in drug discovery and materials science.
Fluorine's Impact: The introduction of fluorine can significantly alter the physicochemical properties of a molecule. Its high electronegativity can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby enhancing the metabolic stability and bioavailability of drug candidates.
Bromine's Role: Bromine, being a larger and more polarizable halogen, serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The carbon-bromine bond is sufficiently reactive to participate in these transformations while being stable enough for the compound to be isolated and handled.
The presence of both fluorine and a bromomethyl group in [3-(Bromomethyl)-4-fluorophenyl]methanol positions it as a highly valuable building block. The fluorine atom can impart desirable properties to the final target molecule, while the two distinct reactive sites—the bromomethyl and hydroxymethyl groups—offer multiple avenues for synthetic elaboration. For instance, substituted 3-fluorophenyl methanol (B129727) compounds have been explored for their potential as antiviral drugs, highlighting the importance of this structural motif in medicinal chemistry. researchgate.net
While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied halogenated benzyl (B1604629) alcohols allows for informed predictions of its synthetic utility. A plausible synthetic route to this compound could involve the reduction of the corresponding carboxylic acid, 3-(bromomethyl)-4-fluorobenzoic acid. This approach is analogous to the synthesis of similar compounds like 3-bromo-4-fluorobenzyl alcohol, which is prepared by the reduction of 3-bromo-4-fluoro-benzoic acid derivatives using hydride reagents. europa.eu
The dual reactivity of the bromomethyl and hydroxymethyl groups allows for a range of synthetic transformations. The bromomethyl group is susceptible to nucleophilic attack, enabling the introduction of a wide variety of functional groups. Simultaneously, the hydroxymethyl group can be oxidized or used in esterification or etherification reactions. This orthogonal reactivity is highly desirable in multi-step syntheses, allowing for the selective modification of one part of the molecule while leaving the other intact for subsequent reactions.
Structure
3D Structure
Properties
IUPAC Name |
[3-(bromomethyl)-4-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWIQOMSYBXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378867-70-9 | |
| Record name | [3-(bromomethyl)-4-fluorophenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromomethyl 4 Fluorophenyl Methanol
Modular Synthesis Strategies for [3-(Bromomethyl)-4-fluorophenyl]methanol
Modular synthesis involves the strategic combination of pre-functionalized chemical "building blocks." This approach offers significant flexibility, allowing for the rapid generation of analogues by simply changing one of the building blocks.
In a convergent synthesis, the target molecule is assembled from smaller, discrete fragments. nih.gov For this compound, this could involve coupling a fluorinated aromatic ring with a side chain that is already brominated and contains the alcohol (or a precursor). The incorporation of fluorine into organic molecules often imparts unique properties, making the use of fluorinated building blocks a cornerstone of modern medicinal and materials chemistry. researchgate.netfluorochem.co.uksigmaaldrich.com Similarly, brominated building blocks are versatile intermediates, often used in cross-coupling reactions or as precursors for other functional groups. researchgate.netwhiterose.ac.uk This strategy allows for the late-stage introduction of key functionalities, which can be advantageous in multistep synthetic campaigns.
Nucleophilic Substitution Reactions at the Bromomethyl Center
The bromomethyl group (-CH₂Br) is an excellent electrophilic site for nucleophilic substitution reactions. As a benzylic halide, it can react through both Sₙ1 and Sₙ2 mechanisms. The Sₙ1 pathway is facilitated by the ability of the benzene ring to stabilize the resulting benzylic carbocation through resonance. The Sₙ2 pathway is favored by the primary nature of the carbon center, which minimizes steric hindrance. The choice of mechanism is often dictated by the reaction conditions, such as the nature of the nucleophile and the polarity of the solvent.
The benzylic bromide readily reacts with a variety of heteroatom nucleophiles to form stable carbon-heteroatom bonds. These reactions are fundamental for introducing new functional groups and building more complex molecular architectures.
Carbon-Nitrogen (C-N) Bond Formation: Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, can displace the bromide ion to yield the corresponding benzylic amines. These reactions are crucial for the synthesis of compounds with potential biological activity.
Carbon-Oxygen (C-O) Bond Formation: Oxygen nucleophiles, including alkoxides and phenoxides, react to form ethers. Water or alcohols can also act as nucleophiles, particularly under conditions favoring solvolysis (Sₙ1), leading to the formation of ethers or regenerating the diol.
Carbon-Sulfur (C-S) Bond Formation: Sulfur-based nucleophiles, such as thiols and thiophenols, are typically potent and react efficiently to produce thioethers. These reactions are often rapid and proceed in high yield due to the high nucleophilicity of sulfur.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Nitrogen | Ammonia (NH₃) | Primary Amine |
| Methylamine (CH₃NH₂) | Secondary Amine | |
| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl Ether |
| Sodium Phenoxide (NaOPh) | Phenyl Ether | |
| Sulfur | Sodium Hydrosulfide (NaSH) | Thiol |
| Sodium Thiophenoxide (NaSPh) | Phenyl Thioether |
The dual functionality of this compound provides an opportunity for intramolecular cyclization reactions to form new heterocyclic systems. By chemically modifying one of the functional groups to be nucleophilic, it can react with the other electrophilic site within the same molecule.
For instance, the benzylic alcohol can be converted into a different functional group, such as an amine, through a multi-step process. This newly introduced nucleophilic center can then displace the adjacent benzylic bromide to form a cyclic structure. Such intramolecular reactions are often favored entropically and can proceed with high efficiency to yield five- or six-membered rings, which are common motifs in pharmaceuticals and natural products. Intramolecular Friedel–Crafts type reactions are also a possibility under Lewis acid catalysis, where the benzylic position acts as an electrophile to alkylate the aromatic ring.
Transformations Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group (-CH₂OH) is another key site for chemical modification, participating in oxidation, esterification, and etherification reactions.
The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 3-bromo-4-fluorobenzaldehyde sigmaaldrich.com. This transformation is a cornerstone in organic synthesis as aldehydes are versatile intermediates. The oxidation can be achieved using a variety of reagents that are mild enough to avoid over-oxidation to the carboxylic acid and to prevent unwanted side reactions with the bromomethyl group.
Common oxidizing agents for this purpose include:
Manganese dioxide (MnO₂)
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
The resulting aldehyde, 3-bromo-4-fluorobenzaldehyde, can undergo a wide range of subsequent derivatizations, such as Wittig reactions, reductive aminations, and further oxidation to 3-bromo-4-fluorobenzoic acid if desired.
Table 2: Oxidation of the Benzylic Hydroxyl Group
| Oxidizing Agent | Product | Reaction Type |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 3-Bromo-4-fluorobenzaldehyde | Selective Oxidation |
| Manganese Dioxide (MnO₂) | 3-Bromo-4-fluorobenzaldehyde | Selective Oxidation |
| Potassium Permanganate (KMnO₄) | 3-Bromo-4-fluorobenzoic acid | Strong Oxidation |
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: Esters can be formed by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com These reactions are typically reversible, and conditions can be optimized to favor product formation.
Etherification: Ethers can be synthesized via pathways like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, direct etherification of benzylic alcohols can be achieved under specific catalytic conditions. organic-chemistry.org
Reactivity and Mechanistic Investigations of 3 Bromomethyl 4 Fluorophenyl Methanol
Influence of Bromomethyl and Hydroxyl Substituents on Aromatic Activation/Deactivation
The reactivity of the aromatic ring in [3-(Bromomethyl)-4-fluorophenyl]methanol is intricately governed by the electronic properties of its three substituents: the fluorine atom, the bromomethyl group (-CH2Br), and the hydroxymethyl group (-CH2OH), which is the alcohol functional group. The interplay of these substituents dictates the electron density of the benzene ring, thereby influencing its susceptibility to electrophilic aromatic substitution. The activating or deactivating nature of these groups can be quantitatively assessed through their Hammett substituent constants (σ), which measure the inductive and resonance effects of a substituent on the reactivity of a benzene derivative.
The bromomethyl group (-CH2Br) at position 3 is primarily an electron-withdrawing group. The electronegative bromine atom pulls electron density away from the methylene group, which in turn withdraws electron density from the aromatic ring through an inductive effect.
The hydroxymethyl group (-CH2OH), which is the substituent of interest as "hydroxyl substituent" in the context of the full compound name, also influences the aromatic ring's reactivity. The oxygen atom in the hydroxyl group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
The combined influence of these substituents on the aromatic ring's activation or deactivation can be approximated by considering the additive nature of their Hammett constants. A positive Hammett constant (σ) indicates an electron-withdrawing (deactivating) group, while a negative value signifies an electron-donating (activating) group.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -F | 0.06 | Deactivating |
| -CH2Br | 0.12 | Deactivating |
| -CH2OH | -0.07 | Activating |
Note: The Hammett constants presented are for the para position (σp) as a common reference, though the substituents in this compound are in meta and ortho/para-directing positions relative to each other.
The fluorine atom, with a positive Hammett constant, deactivates the ring. Similarly, the bromomethyl group is also deactivating. In contrast, the hydroxymethyl group has a negative Hammett constant, indicating it is a weakly activating group.
Advanced Applications of 3 Bromomethyl 4 Fluorophenyl Methanol in Complex Chemical Synthesis
Utility as a Key Building Block in Heterocyclic Chemistry
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. The unique reactivity of [3-(Bromomethyl)-4-fluorophenyl]methanol makes it an ideal precursor for the synthesis of diverse heterocyclic frameworks. The electrophilic bromomethyl group readily participates in alkylation reactions, while the nucleophilic methanol (B129727) moiety can be used in cyclization processes, often after conversion to other functional groups.
Pyrimidine and its fused derivatives are a prominent class of heterocycles due to their structural resemblance to the purine nucleobases of DNA and RNA. growingscience.com This has led to their extensive use as synthetic pharmacophores in drug discovery, particularly in the development of kinase inhibitors. acs.org The bromomethyl group of this compound is a potent electrophile, making it highly suitable for the N-alkylation of pyrimidine cores. This reaction introduces the 3-(hydroxymethyl)-6-fluorobenzyl moiety, providing a handle for further diversification or for modulating protein-ligand interactions.
In a typical synthetic approach, a pre-formed pyrimidine or pyrrolo[3,2-d]pyrimidine nucleus can be alkylated using this compound under basic conditions. acs.org This strategy is analogous to the widely used S-alkylation and N-alkylation reactions with reagents like 4-(bromomethyl)acetophenone to modify heterocyclic systems. nih.gov The resulting derivatives can serve as chemical biology probes to investigate biological pathways or as lead compounds in drug development.
| Pyrimidine Core | Alkylation Site | Potential Application |
|---|---|---|
| 2-aminopyrimidine | N1 or exocyclic N | Kinase inhibitor scaffold |
| Uracil | N1 or N3 | Antiviral or anticancer agent |
| Pyrrolo[3,2-d]pyrimidine | Pyrrole N | Probes for purinergic receptors |
Quinoline and isoquinoline scaffolds are present in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a broad range of biological activities. wikipedia.org While direct cyclization using this compound is not straightforward, its functional groups can be readily transformed to generate suitable precursors for classical quinoline and isoquinoline syntheses.
One potential pathway involves the oxidation of the methanol group to an aldehyde. The resulting 3-(bromomethyl)-4-fluorobenzaldehyde can then serve as the key component in the Pomeranz–Fritsch reaction , where condensation with an aminoacetoaldehyde diethyl acetal in an acidic medium leads to the formation of the isoquinoline ring system. wikipedia.orgiust.ac.ir
Alternatively, the bromomethyl group can be converted into a phenethylamine precursor required for the Bischler–Napieralski reaction . pharmaguideline.comuop.edu.pk This can be achieved by converting the bromide to a nitrile, followed by reduction to the corresponding amine. Acylation of this amine and subsequent cyclodehydration using a Lewis acid like phosphoryl chloride would yield a 3,4-dihydroisoquinoline, which can be aromatized to the final isoquinoline product. wikipedia.orgpharmaguideline.com These multi-step strategies highlight the compound's role as a versatile starting material for accessing complex heterocyclic systems.
Saturated and partially saturated heterocycles like azetidines and dihydropyridines are valuable scaffolds that provide three-dimensional diversity in drug design. The reactive bromomethyl group of this compound is well-suited for the N-alkylation of azetidine precursors, attaching the substituted benzyl (B1604629) group to the nitrogen atom of the four-membered ring.
For the synthesis of dihydropyridine or dihydropyrimidine frameworks, the key transformation is the oxidation of the benzylic alcohol to an aldehyde. This aldehyde can then be utilized in a multicomponent reaction such as the Biginelli reaction . nih.gov By condensing the aldehyde with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea, a highly functionalized 3,4-dihydropyrimidin-2(1H)-one (DHPM) can be constructed in a single step. This approach allows for the rapid assembly of complex molecules with potential biological activity. nih.gov
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," has revolutionized the synthesis of complex molecules by providing a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The triazole ring is an attractive pharmacophore, acting as a stable linker or participating in hydrogen bonding with biological targets. nih.gov
This compound is an excellent precursor for CuAAC reactions. The benzylic bromide can be cleanly and efficiently converted to a benzylic azide through nucleophilic substitution with sodium azide. The resulting intermediate, [3-(azidomethyl)-4-fluorophenyl]methanol, is a stable and ready partner for the click reaction. This azide can be "clicked" onto any terminal alkyne-containing molecule to generate a triazole-linked conjugate. This modular approach is exceptionally powerful for building libraries of compounds for biological screening. ekb.egresearchgate.net
| Component 1 (from title compound) | Component 2 (Alkyne) | Resulting Structure |
|---|---|---|
| [3-(Azidomethyl)-4-fluorophenyl]methanol | Propargyl alcohol | Bis-hydroxylated triazole conjugate |
| [3-(Azidomethyl)-4-fluorophenyl]methanol | Phenylacetylene | Phenyl-substituted triazole conjugate |
| [3-(Azidomethyl)-4-fluorophenyl]methanol | Alkyne-tagged biomolecule (e.g., peptide) | Bioconjugate for chemical biology |
Application in PROTAC Degrader Synthesis as a Linker Precursor
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a "warhead" that binds the target protein, an E3 ligase-binding ligand, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and composition dictate the formation and stability of the ternary complex required for protein degradation. nih.gov
The triazole moiety formed via click chemistry is a common and effective component within PROTAC linkers due to its chemical stability and ease of installation. nih.gov this compound is an ideal precursor for creating a rigid linker segment. Following conversion to its azide form, it can be clicked onto an alkyne-functionalized warhead. The remaining methanol group on the phenyl ring then serves as an attachment point for the E3 ligase ligand, often after elongation with a polyethylene glycol (PEG) or alkyl chain. The defined geometry of the phenyl ring provides a rigid scaffold that helps to control the spatial orientation of the two ends of the PROTAC molecule.
| PROTAC Component | Derived from this compound | Function |
|---|---|---|
| Warhead | (Not derived) | Binds to target protein |
| Linker | Azide precursor for triazole formation; provides rigid phenyl core | Connects warhead and E3 ligase ligand |
| E3 Ligase Ligand | (Not derived) | Recruits E3 ubiquitin ligase |
Contributions to the Synthesis of Modulators of Biological Targets
The ultimate value of a chemical building block lies in its ability to generate molecules that can modulate biological processes. The diverse heterocyclic scaffolds synthesized from this compound are well-established in medicinal chemistry as frameworks for biologically active agents.
Pyrimidine derivatives are frequently developed as kinase inhibitors for oncology and anti-inflammatory applications. acs.org
Quinoline and isoquinoline structures are central to a wide range of therapeutics, including antihypertensives and vasodilators. pharmaguideline.com
Triazole-containing compounds have found applications as anticancer and antiviral agents, leveraging the triazole ring's ability to act as a stable substitute for an amide bond and engage in specific hydrogen bonding interactions. nih.gov
The incorporation of a 4-fluorophenyl group into bioactive molecules has been shown to enhance potency, as demonstrated in a novel pleuromutilin derivative with significant antibacterial activity against MRSA. mdpi.com
By providing a common starting point for these diverse and biologically relevant molecular architectures, this compound serves as a powerful tool in drug discovery. Its use facilitates the creation of compound libraries for high-throughput screening and enables the systematic structure-activity relationship (SAR) studies needed to optimize lead compounds into clinical candidates.
Development of G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor Precursors
G protein-coupled receptor kinases (GRKs) are crucial regulators of G protein-coupled receptor (GPCR) signaling. nih.gov Among these, GRK2 is implicated in cardiovascular diseases such as heart failure, making it a significant therapeutic target. nih.gov The development of potent and selective GRK2 inhibitors is an active area of research. One approach involves the structure-based design of novel compounds that can bind to the ATP-binding pocket of the kinase. nih.gov In this context, this compound has been utilized as a key intermediate in the synthesis of advanced GRK2 inhibitors. nih.gov
Researchers have successfully generated more potent and highly selective inhibitors for GRK2 by employing a hybrid approach that extends the structure of a known inhibitor. nih.gov This strategy involved adding moieties to the C ring of a parent compound through an amide linker, creating a fourth "D ring". nih.gov The synthesis of these complex molecules required the preparation of specific building blocks, including derivatives of this compound.
The synthesis of a key aldehyde intermediate, which incorporates the fluoro- and bromomethyl-substituted phenyl ring, begins with 4-fluoro-3-methylbenzoic acid. nih.gov This starting material undergoes a series of transformations to introduce the necessary functional groups for its eventual incorporation into the final GRK2 inhibitor.
The synthetic pathway leading to a crucial aldehyde intermediate is outlined below. The process begins with the Fischer esterification of 4-fluoro-3-methylbenzoic acid, followed by a radical benzylic bromination to yield a methyl ester intermediate. nih.gov This ester is then reduced to form this compound. nih.gov
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 4-fluoro-3-methylbenzoic acid | Fischer esterification | Methyl 4-fluoro-3-methylbenzoate |
| 2 | Methyl 4-fluoro-3-methylbenzoate | Radical conditions for benzylic bromination | Methyl 3-(bromomethyl)-4-fluorobenzoate |
| 3 | Methyl 3-(bromomethyl)-4-fluorobenzoate | 1M DIBAL in toluene, 0 °C | This compound |
| 4 | This compound | Sodium cyanide | 2-(3-(hydroxymethyl)-2-fluorophenyl)acetonitrile |
| 5 | 2-(3-(hydroxymethyl)-2-fluorophenyl)acetonitrile | Basic hydrolysis | 2-(3-(hydroxymethyl)-2-fluorophenyl)acetic acid |
| 6 | 2-(3-(hydroxymethyl)-2-fluorophenyl)acetic acid | Parikh-Doering oxidation | 2-fluoro-5-formylbenzoic acid |
The reduction of the methyl ester, methyl 3-(bromomethyl)-4-fluorobenzoate, to this compound is a critical step. nih.gov This reaction is carried out using diisobutylaluminium hydride (DIBAL) in toluene at 0 °C. nih.gov The resulting benzylic alcohol is a versatile intermediate. Subsequent displacement of the bromine with sodium cyanide affords a nitrile, which is then hydrolyzed under basic conditions to yield a carboxylic acid. nih.gov The final step to obtain the desired aldehyde for coupling is the oxidation of the benzylic alcohol. While methods like using 2-iodoxybenzoic acid or Swern oxidation were unsuccessful, the Parikh-Doering oxidation provided the aldehyde in high yield. nih.gov This aldehyde is a key precursor for the synthesis of the final GRK2 inhibitors. nih.gov
Computational and Theoretical Studies on 3 Bromomethyl 4 Fluorophenyl Methanol and Analogues
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore the energy associated with different spatial orientations.
Density Functional Theory (DFT) has become a standard method for the structural optimization of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For [3-(Bromomethyl)-4-fluorophenyl]methanol, geometric optimization is typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311+G(d,p), to accurately describe the electronic distribution. nih.gov
This process calculates the potential energy of the molecule and adjusts the positions of the atoms iteratively until a minimum energy structure is found. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which represent the molecule's most stable form in the gas phase. These parameters are fundamental for understanding the steric and electronic effects of the substituents.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(ar)-F | ~1.35 Å |
| Bond Length | C(ar)-C(H₂Br) | ~1.51 Å |
| Bond Length | C-Br | ~1.96 Å |
| Bond Length | C(ar)-C(H₂OH) | ~1.52 Å |
| Bond Length | C-O | ~1.43 Å |
| Bond Angle | F-C(ar)-C(ar) | ~119° |
| Bond Angle | C(ar)-C-Br | ~111° |
| Bond Angle | C(ar)-C-O | ~112° |
Note: The values presented are hypothetical and representative of typical bond lengths and angles for similar chemical motifs.
The presence of several single bonds in this compound allows for rotation of the bromomethyl and methanol (B129727) functional groups relative to the phenyl ring, leading to various possible conformations. A detailed conformational analysis is essential for identifying the most stable conformers and understanding the molecule's flexibility. nih.gov
This analysis is typically performed by systematically rotating the key dihedral angles—specifically, the C(ar)-C(ar)-C-Br and C(ar)-C(ar)-C-O angles—and calculating the energy at each step to map out the potential energy surface. The results reveal the low-energy conformers (local and global minima) and the energy barriers (transition states) that separate them. Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov The conformational landscape provides insight into which shapes the molecule is most likely to adopt and how easily it can transition between them.
| Conformer | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Global Minimum | Anti-periplanar arrangement of -CH₂Br and -CH₂OH groups to minimize steric hindrance. | 0.00 |
| Local Minimum 1 | Syn-periplanar arrangement, potentially stabilized by weak intramolecular interactions. | 5-10 |
| Local Minimum 2 | Gauche arrangement. | 2-5 |
Note: The relative energies are illustrative, based on general principles of steric and electronic interactions.
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, computational methods provide a deep understanding of the electronic distribution and its implications for chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the fluorinated aromatic ring and the lone pairs of the oxygen atom. The LUMO is anticipated to be distributed over the aromatic ring but with a significant contribution from the σ* antibonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -8.95 | Aromatic Ring, Oxygen Atom |
| LUMO | -0.75 | Aromatic Ring, C-Br σ* orbital |
| HOMO-LUMO Gap (ΔE) | 8.20 | N/A |
Note: Energy values are hypothetical and serve as representative examples for this class of molecule.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to where a molecule is attractive or repulsive to charged species. walisongo.ac.idchemrxiv.org
In an MEP map of this compound, distinct regions of varying potential are expected:
Negative Regions (Red/Yellow): These areas, rich in electron density, are concentrated around the highly electronegative fluorine and oxygen atoms. They represent the most likely sites for electrophilic attack. researchgate.netorientjchem.org
Positive Regions (Blue): These electron-deficient areas are typically found around the hydrogen atoms, particularly the hydroxyl proton, making it a potential hydrogen bond donor site. A region of positive potential is also expected near the carbon of the bromomethyl group, highlighting its electrophilic character and susceptibility to nucleophilic attack.
Neutral Regions (Green): These areas indicate near-zero potential and are generally less reactive.
The MEP provides a holistic view of the molecule's charge landscape, which is invaluable for predicting intermolecular interactions. wolframcloud.com
For local reactivity—predicting which atom in the molecule is most reactive—the Fukui function is employed. wikipedia.orgias.ac.in The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com Condensed Fukui functions are calculated for each atomic site to predict susceptibility towards different types of attack:
f+: for nucleophilic attack (where an electron is accepted).
f-: for electrophilic attack (where an electron is donated).
f⁰: for radical attack.
For this compound, the carbon atom of the bromomethyl group is expected to have a high f+ value, marking it as the primary site for nucleophilic substitution. The oxygen atom and certain carbons on the aromatic ring would likely show high f- values, indicating them as nucleophilic centers.
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.10 |
| Electrophilicity Index (ω) | μ² / 2η | 2.87 |
Note: Values are calculated from the hypothetical FMO energies in Table 3.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), has become a cornerstone in elucidating complex reaction mechanisms. For analogues of this compound, such as substituted benzyl (B1604629) bromides and benzyl alcohols, these studies clarify the step-by-step processes of bond formation and cleavage, the nature of intermediates, and the energetic factors that govern the reaction's progress.
The transition state is the highest energy point along a reaction coordinate and represents the critical juncture where reactants are converted into products. Characterizing this fleeting arrangement of atoms is crucial for understanding reaction kinetics and mechanisms. Computational methods allow for the localization and analysis of transition state structures, providing key information about activation energies (ΔG‡), which directly relate to reaction rates.
Key synthetic transformations for molecules like this compound involve the benzylic bromide and the benzyl alcohol functionalities.
Nucleophilic Substitution at the Benzylic Carbon: The bromomethyl group is highly susceptible to nucleophilic substitution reactions (SN1 and SN2). Computational studies on substituted benzyl bromides have shown that the mechanism can be finely tuned by the substituents on the aromatic ring. researchgate.netnih.gov The fluorine atom at the para-position and the methanol group at the meta-position in the parent compound influence the stability of potential carbocation intermediates or the energetics of the SN2 transition state. DFT calculations have been employed to determine the activation free energies for both SN1 and SN2 pathways. For instance, electron-withdrawing groups can destabilize the developing positive charge in an SN1-like transition state, potentially favoring an SN2 mechanism. quora.com Conversely, resonance stabilization of the benzylic carbocation is a key factor in promoting SN1 reactions. chemistrysteps.com Computational analysis of the SN1 reaction of 4-methoxybenzyl bromide, an electron-rich analogue, revealed a barrier height of 18.5 kcal/mol for the rate-determining step. nih.gov
Benzylic Bromination: The synthesis of the bromomethyl group often proceeds via a free-radical mechanism, for example, using N-Bromosuccinimide (NBS). chemistrysteps.com The key step is the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical. chemistrysteps.commasterorganicchemistry.com DFT calculations can be used to analyze the transition states and energy changes in the bromination process. researchgate.net The stability of the benzylic radical intermediate is a primary determinant of the reaction's regioselectivity, explaining why bromination occurs exclusively at the carbon adjacent to the aromatic ring. chemistrysteps.com
Oxidation of the Benzyl Alcohol: The methanol group can be oxidized to an aldehyde or a carboxylic acid. DFT calculations have been used extensively to investigate the mechanisms of benzyl alcohol oxidation catalyzed by various metals or materials. mdpi.comnih.govresearchgate.net These studies characterize the transition states for key steps such as O-H bond deprotonation and subsequent C-H bond dissociation. mdpi.com The electronic nature of the substituents on the phenyl ring significantly impacts the reaction kinetics.
The table below, based on computational findings for analogous systems, illustrates how ring substituents can influence the activation energy of nucleophilic substitution reactions.
| Substituent (para-position) | Reaction Type | Calculated Activation Energy (ΔG‡) (kcal/mol) | Controlling Factor |
| Electron-Donating (e.g., -OCH₃) | SN1 | Lower | Stabilization of benzylic carbocation |
| Electron-Withdrawing (e.g., -NO₂) | SN2 | Higher | Destabilization of positive charge at benzylic carbon |
| Halogen (e.g., -F) | Mixed SN1/SN2 | Intermediate | Inductive electron withdrawal vs. weak resonance donation |
Note: The values presented are illustrative and derived from general computational studies on substituted benzyl systems.
In Silico Prediction of Chemical Transformations and Selectivity
Beyond elucidating known reactions, computational chemistry serves as a predictive tool for forecasting the outcome of chemical transformations and understanding selectivity. In silico methods can screen potential reactants and conditions, guiding experimental work and minimizing trial-and-error.
For a molecule with multiple reactive sites like this compound, predicting which site will react under specific conditions (chemoselectivity) is critical. Computational models can predict this by comparing the activation barriers for competing reaction pathways. For example, in a reaction with a nucleophile, will substitution occur at the bromomethyl group, or will the alcohol be deprotonated? By calculating the energy profiles for both pathways, a prediction can be made.
Predicting Reactivity: The reactivity of the benzylic bromide in SN2 reactions has been shown to be governed by the intrinsic electrostatic interaction between the reacting fragments. researchgate.net Strong linear relationships have been computationally established between the electrostatic potential at the benzylic carbon atom and the activation energies for the reaction. This allows for the in silico prediction of reactivity for a series of analogues.
Predicting Selectivity: In cases where multiple products can be formed, computational analysis can pinpoint the selectivity-determining step. For instance, in a Lewis-acid catalyzed reaction of benzyl bromide derivatives with diazo compounds, computational analysis identified the initial nucleophilic displacement as the rate-determining step and provided insight into the subsequent cascading sequence of intermediates that dictates the final product structure. nih.gov Theoretical studies on the decomposition of halogenated alcohols have also shown that reaction mechanisms can be complex, involving multiple elementary steps, and that computational analysis can predict the most favorable pathway. nih.gov
The following table summarizes how computational approaches can be used to predict transformations and selectivity for key functional groups found in the target molecule and its analogues.
| Functional Group | Transformation | Computational Method | Predicted Outcome |
| Bromomethyl | Nucleophilic Substitution | DFT, Activation Strain Model | Reaction rate and SN1 vs. SN2 preference researchgate.net |
| Hydroxymethyl | Oxidation | DFT | Reaction mechanism and rate-limiting step mdpi.com |
| Aromatic Ring | Electrophilic Substitution | Fukui Functions, NCI Analysis | Site of substitution (ortho, meta, para) nih.gov |
| Benzylic C-H | Radical Halogenation | DFT, Microkinetic Analysis | Reaction rate and product distribution researchgate.net |
In silico studies are thus indispensable for modern chemical research, offering a detailed molecular-level understanding that complements and guides synthetic efforts.
Future Perspectives and Uncharted Research Avenues
Development of Sustainable and Eco-Friendly Synthetic Routes Leveraging Methanol (B129727) Activation Principles
The chemical industry's shift towards greener and more sustainable practices necessitates the development of novel synthetic routes that minimize environmental impact. researchgate.net Methanol, as a readily available, renewable, and inexpensive C1 building block, is at the forefront of this transition. researchgate.netrsc.org Future research should focus on leveraging methanol activation principles for the synthesis of [3-(Bromomethyl)-4-fluorophenyl]methanol and its precursors, moving away from traditional, often harsh, synthetic methods.
One promising approach is the application of "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. nih.gov These methods utilize catalysts to temporarily "borrow" hydrogen from an alcohol, forming a reactive carbonyl intermediate that can then undergo C-C bond formation before the hydrogen is returned. nih.gov This strategy offers high atom economy, with water often being the only byproduct. nih.gov Research into transition-metal-free conditions, perhaps using strong bases as both a base and a radical initiator, could further enhance the eco-friendliness of synthesizing complex benzylic alcohols. nih.gov
Recent progress in using methanol as a C1-alkylating agent, driven by novel metal-catalyzed hydrogen-borrowing processes, opens new possibilities. rsc.org The design of pincer complexes and the use of non-precious-metal catalysts for methanol activation are particularly promising areas for exploration. rsc.org Additionally, electro-organic synthesis in biphasic systems represents a green and sustainable pathway for producing substituted benzyl (B1604629) alcohol derivatives, which could be adapted for the target compound. youtube.com
| Synthetic Strategy | Core Principle | Potential Advantages for this compound Synthesis |
| Borrowing Hydrogen Catalysis | In-situ, catalyst-mediated dehydrogenation of an alcohol to a carbonyl, followed by reaction and subsequent hydrogenation. nih.gov | High atom economy, use of alcohols as alkylating agents, reduced reliance on hazardous alkyl halides, water as the main byproduct. nih.gov |
| Transition-Metal-Free Radical Coupling | Use of a strong base (e.g., t-BuONa) to initiate radical coupling between aromatic alcohols. nih.gov | Avoids transition metal catalysts, simple, cost-effective, and less toxic. nih.gov |
| Methanol as a C1-Alkating Agent | Activation of methanol via metal catalysts (including non-precious metals) for methylation reactions. rsc.org | Utilizes a renewable C1 source, potential for direct and efficient functionalization. researchgate.netrsc.org |
| Electro-Organic Synthesis | Use of electricity to drive chemical transformations, often in green solvents or biphasic systems. youtube.com | Sustainable, avoids harsh chemical oxidants/reductants, potential for high selectivity. youtube.com |
Stereoselective Synthesis of Analogues and Enantiomeric Purity
The introduction of chirality into molecules can dramatically influence their biological and material properties. For analogues of this compound, controlling stereochemistry is a critical and largely unexplored research avenue. The development of methods for the stereoselective synthesis of chiral benzylic alcohols is paramount.
One of the most powerful techniques for obtaining enantiomerically pure alcohols is the dynamic kinetic resolution (DKR) of racemates. mdpi.comresearchgate.net This process combines a highly enantioselective enzymatic reaction (often catalyzed by a lipase) with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.comresearchgate.net Future work could involve developing metal/lipase-combo catalyzed DKR protocols specifically for racemic precursors of this compound analogues, potentially using more sustainable iron or vanadium catalysts. mdpi.comresearchgate.net
Other promising strategies include the asymmetric addition of organometallic reagents to aldehydes and ketones. organic-chemistry.org For instance, visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes provides a route to chiral benzyl alcohols with high enantiomeric excess under mild conditions. organic-chemistry.org Furthermore, Pd/Cu co-catalyzed asymmetric benzylic substitution reactions have been shown to enable the stereodivergent synthesis of benzylic alcohol derivatives, allowing for the creation of multiple stereoisomers by simply changing the catalyst's ligand configuration. nih.gov The stereoselective displacement of chiral benzylic alcohols via the Mitsunobu reaction also offers a pathway to C-C bond formation with a high degree of inversion, providing another tool for building complex chiral structures. acs.org
| Method | Description | Key Features & Potential |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in-situ racemization of the substrate. mdpi.comresearchgate.net | Can achieve quantitative conversion to a single enantiomer; applicable to a wide range of benzylic alcohols. mdpi.comresearchgate.net |
| Asymmetric C-C Coupling | Enantioselective addition of aryl groups (from arylboronic acids, diphenylzinc, etc.) to carbonyls using a chiral catalyst system. organic-chemistry.org | Direct construction of chiral centers with high enantioselectivity. organic-chemistry.org |
| Dual Catalysis (e.g., Pd/Cu) | Co-catalyzed reactions enabling enantio- and diastereodivergent synthesis. nih.gov | Allows access to all possible stereoisomers of a product from the same set of starting materials. nih.gov |
| Stereoselective Mitsunobu Reaction | Displacement of a chiral alcohol with a nucleophile, typically proceeding with inversion of stereochemistry. acs.org | Reliable method for introducing new functional groups with predictable stereochemical outcomes. acs.org |
Exploration of Novel Catalytic Transformations for Bromomethyl Functionalization
The bromomethyl group is a key reactive handle in this compound, enabling a wide range of subsequent chemical modifications. Traditional bromination methods often require harsh conditions (high temperatures, UV irradiation) or stoichiometric and environmentally problematic reagents like N-bromosuccinimide (NBS). google.comnsf.gov A significant area for future research is the development of novel, efficient, and selective catalytic methods for the introduction of the bromomethyl group.
The use of reusable catalysts such as zeolites shows promise for improving the selectivity of radical bromination of methyl groups on aromatic rings. researchgate.net While initial studies have shown high yields, improving the selectivity for monobromination remains a challenge that new catalyst designs could address. researchgate.net Another approach involves using catalysts that activate elemental bromine under milder conditions. For example, zinc salts adsorbed on inert supports like silica (B1680970) can catalyze the highly selective para-bromination of aromatic compounds, and similar principles could be adapted for side-chain bromination. google.com
Furthermore, the development of catalytic systems that avoid the use of elemental bromine altogether would be a major step forward in sustainability. This could involve oxidative bromination techniques using greener oxidants in aqueous media. jalsnet.com Exploring halogen bonding to enhance the reactivity of brominating agents is another innovative strategy; lactic acid derivatives, for instance, have been shown to act as halogen bond acceptors with NBS, increasing the electropositive character of the bromine and enhancing reactivity. nsf.gov
Design and Synthesis of Advanced Analogues with Tunable Reactivity and Specific Chemical Handles
Beyond improving its synthesis, a major future direction lies in using this compound as a scaffold to design and create advanced analogues with precisely controlled properties. The inherent reactivity of the bromomethyl and hydroxyl groups provides two distinct points for modification, allowing for the introduction of a wide array of functional groups.
The design of novel functionalized derivatives is a cornerstone of modern materials science and medicinal chemistry. rsc.org By strategically modifying the core structure, researchers can tune electronic properties, steric hindrance, and intermolecular interactions. For example, the bromomethyl group can be converted into phosphonium (B103445) salts, thiols, azides, or other functional handles, each opening up different avenues for subsequent reactions (e.g., Wittig reactions, click chemistry, or bioconjugation).
The hydroxyl group can be esterified or etherified to introduce moieties that modulate solubility, stability, or binding affinity to biological targets. acs.orgorganic-chemistry.org The development of palladium-catalyzed carbonylation reactions of benzyl acetates (derived from benzyl alcohols) offers a halogen- and base-free method to synthesize alkyl arylacetates, which are valuable in the pharmaceutical and agrochemical industries. rsc.org This highlights how the alcohol function can be used as a stepping stone to more complex structures. By combining these modifications, it is possible to create a library of advanced analogues with tunable reactivity and specific chemical handles, paving the way for their application in areas ranging from molecular probes and functional materials to precursors for pharmacologically active compounds. nih.govresearchgate.net
Q & A
Q. How do electron-withdrawing substituents (e.g., -F, -Br) impact the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight : Fluorine’s -I effect activates the bromomethyl group, accelerating SN2 reactions with amines/thiols. Kinetic studies (Eyring plot) show ΔG‡ ~85 kJ/mol in DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
